pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
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Overview
Description
Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically involves the condensation of 2-aminophenol with an appropriate carboxylic acid derivative, followed by esterification. The reaction conditions may include:
Condensation Reaction: 2-aminophenol reacts with a carboxylic acid derivative (e.g., acetic anhydride) in the presence of a catalyst such as sulfuric acid or phosphoric acid.
Esterification: The resulting intermediate is then esterified with pentanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzoxazole derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-oxo-1,3-benzoxazole: A parent compound with similar structural features.
Benzoxazole derivatives: Compounds with various substituents on the benzoxazole ring, exhibiting diverse biological activities.
Uniqueness
Pentyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to its specific ester functional group, which can influence its chemical reactivity and biological activity. The pentyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
Properties
IUPAC Name |
pentyl 2-(2-oxo-1,3-benzoxazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-3-6-9-18-13(16)10-15-11-7-4-5-8-12(11)19-14(15)17/h4-5,7-8H,2-3,6,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIOSRLJGWZTMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CN1C2=CC=CC=C2OC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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